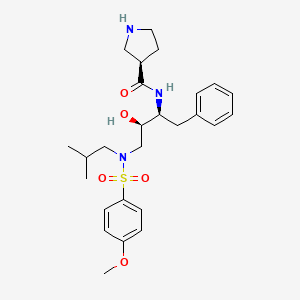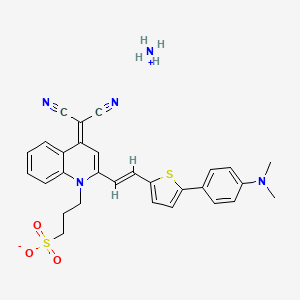
QM-FN-SO3 (ammonium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
QM-FN-SO3 (ammonium): is a near-infrared aggregation-induced emission-active probe. It is known for its ability to penetrate the blood-brain barrier and is primarily used for the detection of amyloid-beta plaques in vivo. This compound is highly valued in scientific research due to its ultra-high signal-to-noise ratio, binding affinity, and high-performance near-infrared emission .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of QM-FN-SO3 (ammonium) involves a two-stage process. The first stage includes the preparation of the quinoline-malononitrile core, followed by the introduction of the thiophene-bridge and the dimethylaminophenylsulfonate group. The reaction conditions typically involve the use of solvents like dimethyl sulfoxide and catalysts such as palladium on carbon. The entire preparation process takes approximately two days .
Industrial Production Methods: Industrial production of QM-FN-SO3 (ammonium) follows a similar synthetic route but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. The compound is typically stored at 4°C in sealed containers to prevent moisture and light exposure .
Chemical Reactions Analysis
Types of Reactions: QM-FN-SO3 (ammonium) primarily undergoes aggregation-induced emission reactions. It is designed to emit strong fluorescence in the aggregated state, which is crucial for its application in detecting amyloid-beta plaques .
Common Reagents and Conditions: The compound is often used in conjunction with solvents like dimethyl sulfoxide and water. The reaction conditions are optimized to maintain the stability and fluorescence properties of the compound .
Major Products Formed: The major product formed from the reactions involving QM-FN-SO3 (ammonium) is a highly fluorescent aggregate that can be used for imaging purposes .
Scientific Research Applications
Chemistry: In chemistry, QM-FN-SO3 (ammonium) is used as a fluorescent probe for studying molecular interactions and aggregation phenomena .
Biology: In biological research, this compound is employed for the in vivo detection of amyloid-beta plaques, which are associated with Alzheimer’s disease. Its ability to penetrate the blood-brain barrier makes it an invaluable tool for studying neurodegenerative diseases .
Medicine: In medicine, QM-FN-SO3 (ammonium) is used for early detection and monitoring of Alzheimer’s disease. Its high sensitivity and specificity make it a preferred choice for non-invasive imaging techniques .
Industry: In the industrial sector, QM-FN-SO3 (ammonium) is used in the development of diagnostic tools and imaging agents. Its unique properties enable the creation of high-performance imaging devices .
Mechanism of Action
QM-FN-SO3 (ammonium) exerts its effects through aggregation-induced emission. When the compound aggregates, it emits strong fluorescence, which can be detected using imaging techniques. The molecular targets of this compound are amyloid-beta plaques, and it operates by binding to these plaques and emitting near-infrared light, which can be captured for imaging purposes .
Comparison with Similar Compounds
- Thioflavin T
- Thioflavin S
- Congo Red
Comparison: Compared to Thioflavin T and Thioflavin S, QM-FN-SO3 (ammonium) offers several advantages, including a longer emission wavelength, higher sensitivity, and better blood-brain barrier penetration. Unlike Congo Red, which has limitations in terms of specificity and signal-to-noise ratio, QM-FN-SO3 (ammonium) provides a higher fidelity signal with minimal background noise .
Conclusion
QM-FN-SO3 (ammonium) is a highly specialized compound with significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Its unique properties make it an invaluable tool for the detection and study of amyloid-beta plaques, contributing to advancements in the understanding and treatment of neurodegenerative diseases.
Properties
Molecular Formula |
C29H29N5O3S2 |
|---|---|
Molecular Weight |
559.7 g/mol |
IUPAC Name |
azanium;3-[4-(dicyanomethylidene)-2-[(E)-2-[5-[4-(dimethylamino)phenyl]thiophen-2-yl]ethenyl]quinolin-1-yl]propane-1-sulfonate |
InChI |
InChI=1S/C29H26N4O3S2.H3N/c1-32(2)23-10-8-21(9-11-23)29-15-14-25(37-29)13-12-24-18-27(22(19-30)20-31)26-6-3-4-7-28(26)33(24)16-5-17-38(34,35)36;/h3-4,6-15,18H,5,16-17H2,1-2H3,(H,34,35,36);1H3/b13-12+; |
InChI Key |
PWITWBLOHHEEQO-UEIGIMKUSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)C2=CC=C(S2)/C=C/C3=CC(=C(C#N)C#N)C4=CC=CC=C4N3CCCS(=O)(=O)[O-].[NH4+] |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=CC=C(S2)C=CC3=CC(=C(C#N)C#N)C4=CC=CC=C4N3CCCS(=O)(=O)[O-].[NH4+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


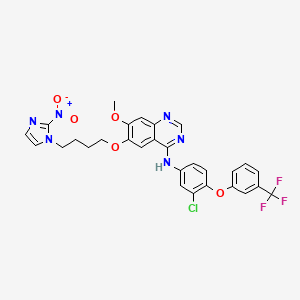
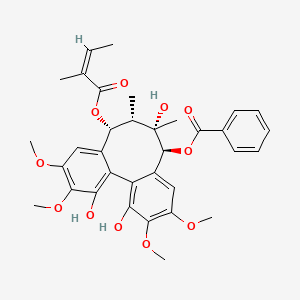
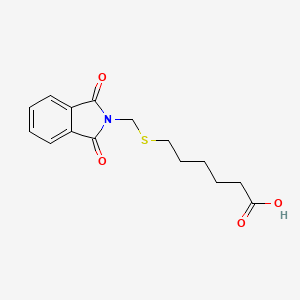
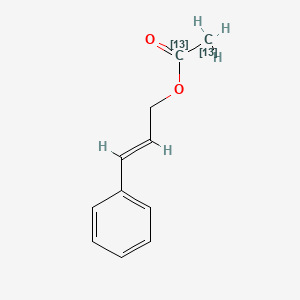

![(2R,3R,4S,5S,6R)-2-[(E)-5-[(1R,4aS,5S,6R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-enoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B15137653.png)
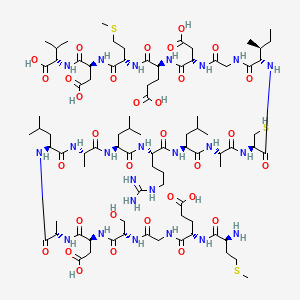
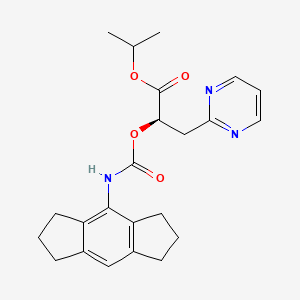
![2-[(E)-2-(9-benzylcarbazol-3-yl)ethenyl]-3-methyl-1,3-benzoselenazol-3-ium;iodide](/img/structure/B15137670.png)
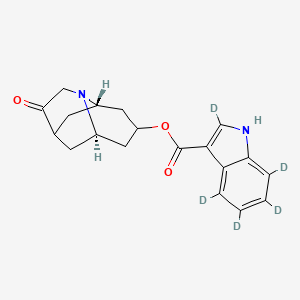
![methyl (1S,2R,7S,8S,9R)-8-[(2S)-2-(furan-3-yl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]-2,8-dimethyl-10-oxo-11-oxatricyclo[7.2.1.02,7]dodec-3-ene-3-carboxylate](/img/structure/B15137685.png)
![N-(2,5-dihydroxyphenyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B15137698.png)
![(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-N-(1,3-dihydroxypropan-2-yl)-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxamide](/img/structure/B15137702.png)
